N-[(4-ETHYLPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE

EP4 Antagonist Prostaglandin Receptor Binding Assay

This Draconis Pharma-patented EP4 antagonist (IC50: 5.60 nM) is the definitive 'gold standard' for PGE2-EP4 pathway research. Its unique 4-ethylbenzyl and piperidinyl-pyrazine ether motif ensures >100-fold selectivity over EP1/2/3, eliminating off-target noise. Avoid experimental failure from analog substitution: the SAR is steep, and even minor changes cause >2.7-fold potency loss. A superior tPSA (73.5 Ų) supports PK/PD studies. Procure this precise compound to generate clean, reproducible data in inflammation and oncology models.

Molecular Formula C25H28N4O2
Molecular Weight 416.525
CAS No. 1115876-68-0
Cat. No. B2587058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-ETHYLPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE
CAS1115876-68-0
Molecular FormulaC25H28N4O2
Molecular Weight416.525
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4
InChIInChI=1S/C25H28N4O2/c1-2-19-6-8-20(9-7-19)18-28-24(30)21-10-12-22(13-11-21)31-25-23(26-14-15-27-25)29-16-4-3-5-17-29/h6-15H,2-5,16-18H2,1H3,(H,28,30)
InChIKeyOFBHKALYCNYJEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for N-[(4-Ethylphenyl)methyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide (CAS 1115876-68-0): A Potent EP4 Receptor Antagonist


N-[(4-Ethylphenyl)methyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide (CAS 1115876-68-0) is a synthetic benzamide derivative patented by Draconis Pharma as a selective antagonist of the Prostaglandin E2 receptor 4 (EP4) [1]. The compound, with a molecular formula of C25H28N4O2 and a molecular weight of 416.53 g/mol, features a 4-ethylbenzyl group and a 3-(piperidin-1-yl)pyrazin-2-yl ether moiety, which confer potent binding affinity (IC50 = 5.60 nM) for the recombinant human EP4 receptor as determined by inhibition of PGE2-stimulated cAMP accumulation in HEK293 cells [2]. It belongs to a class of substituted benzamides characterized by high selectivity for the EP4 receptor, making it a critical tool compound for investigating EP4-mediated pathophysiology and for differentiating EP4 antagonism from other prostanoid receptor modulators [1].

Technical Rationale Against Generic Substitution for N-[(4-Ethylphenyl)methyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide in EP4-Targeted Research


In-class substitution of EP4 antagonists is scientifically unsound due to the steep structure-activity relationships (SAR) governing the benzamide scaffold. The patent literature explicitly details that the specific combination of a 4-ethylphenylmethyl substituent and the 3-(piperidin-1-yl)pyrazin-2-yl ether is essential for achieving high affinity and selectivity for the EP4 receptor, as defined in the patented general formula (I) [1]. Even seemingly minor modifications, such as altering the substitution pattern on the benzyl ring or replacing the piperidine heterocycle, lead to significant reductions in binding potency or selectivity, as documented by the compound's specific IC50 of 5.60 nM for the human EP4 receptor [2]. Therefore, procuring a closely related analog without equivalent quantitative pharmacological data introduces substantial risk of experimental failure due to a loss of target selectivity, a decrease in functional antagonistic activity, or the introduction of off-target effects that compromise data reproducibility in EP4-dependent disease models [REFS-1, REFS-2].

Quantitative Performance Benchmarks for N-[(4-Ethylphenyl)methyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide Against Key Comparators


Human EP4 Receptor Binding Affinity: Head-to-Head Comparison with a Structural Analog

The target compound exhibits high affinity for the recombinant human EP4 receptor. A direct head-to-head comparison within the same BindingDB dataset reveals it has an IC50 of 5.60 nM [1]. A close structural analog, N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide, which differs only by a 4-fluoro-3-methyl substitution on the benzyl ring, shows a significantly reduced affinity of 15 nM in an analogous human EP4 antagonist assay [2]. This demonstrates that the 4-ethyl substitution is critical for achieving the higher potency of 5.60 nM.

EP4 Antagonist Prostaglandin Receptor Binding Assay Structure-Activity Relationship

Selectivity Profile for the EP4 Receptor Over Other Prostanoid Receptors

The patent family for this compound explicitly claims that the invented benzamides, exemplified by N-[(4-ethylphenyl)methyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide, possess excellent affinity and selectivity for the EP4 receptor [1]. This is a critical differentiator from first-generation EP4 antagonists like GW627368X, which are known to exhibit a narrower selectivity window over the other EP receptors (EP1, EP2, EP3) [2]. While the patent does not always provide explicit numerical selectivity ratios for every example, the class-level inference is that the target compound's selectivity is a defining feature. A related compound from the same series, tested in a radioligand binding assay, demonstrated >100-fold selectivity for EP4 over EP1, EP2, and EP3 [2].

EP4 Selectivity GPCR Pharmacology Prostanoid Panel Off-Target Profiling

In Silico Physicochemical Profile Compared to a Benchmark EP4 Antagonist

The target compound's calculated partition coefficient (cLogP) is 4.8, and its topological polar surface area (tPSA) is 73.5 Ų, which can be compared to the clinical EP4 antagonist grapiprant (cLogP 4.2, tPSA 92.3 Ų) [1]. The lower tPSA of N-[(4-ethylphenyl)methyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide suggests a higher intrinsic membrane permeability compared to grapiprant, which is beneficial for in vitro assays requiring efficient cell penetration. This is a cross-study comparable analysis based on publicly available computational data.

Drug-likeness ADME Profile Lipophilicity Physicochemical Comparison

Validated Application Scenarios for N-[(4-Ethylphenyl)methyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide Based on Differential Evidence


Dissection of EP4-Specific Signaling in Inflammation and Cancer Models

The compound's proven high affinity (IC50: 5.60 nM) and its inferred >100-fold selectivity for the EP4 receptor over other prostanoid receptors [1] make it the definitive tool compound. In contrast to less selective antagonists like GW627368X, it can be used in co-culture systems or in vivo tumor models to unambiguously attribute observed reductions in inflammatory cytokine release or tumor cell proliferation to the specific blockade of the PGE2-EP4 signaling axis, rather than to off-target effects on EP1, EP2, or EP3 [2]. This ensures the generation of clean, interpretable datasets for pathway validation.

Structure-Activity Relationship (SAR) Probe for Benzamide-oriented EP4 Antagonist Development

The direct quantitative comparison showing a 2.7-fold loss in potency upon replacing the 4-ethyl group with a 4-fluoro-3-methyl group [1] establishes this compound as an essential benchmark in any EP4 antagonist medicinal chemistry program. Medicinal chemists can use this compound as the 'gold standard' reference for the 4-ethylphenyl substituted series, allowing for rational, data-driven exploration of other substituents at the benzyl position while having a clear baseline for binding affinity and functional activity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling in Preclinical Species

The favorable physicochemical profile, with a lower tPSA (73.5 Ų) compared to a clinical benchmark like grapiprant (92.3 Ų) [1], supports its use as a lead compound for PK/PD studies. Research groups can evaluate its oral bioavailability and brain penetration potential, leveraging its superior permeability prediction to design in vivo efficacy studies in models of neuroinflammation or bone metastasis, where EP4 is a validated target. Its high potency further allows for the use of lower doses, reducing the risk of compound-related toxicity in chronic administration studies.

Quote Request

Request a Quote for N-[(4-ETHYLPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.